![molecular formula C17H13N3O B611377 Tilfrinib CAS No. 1600515-49-8](/img/structure/B611377.png)
Tilfrinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tilfrinib is a potent and selective inhibitor of breast tumor kinase/protein tyrosine kinase 6 (BRK/PTK6) with an IC50 value of 3.15 nM . It shows good anti-proliferative activity and has potential for anti-tumor applications .
Molecular Structure Analysis
The molecular formula of Tilfrinib is C17H13N3O . The exact mass is 275.105862047 g/mol and the molecular weight is 275.30 g/mol .Chemical Reactions Analysis
Tilfrinib is known to inhibit the growth of certain cancer cells in vitro . It’s effects are mediated through a reduction in phosphorylation and activity of the transcription factor STAT3 .Physical And Chemical Properties Analysis
Tilfrinib is a solid compound with a molecular weight of 275.3 g/mol . It is soluble in DMSO and ethanol .Scientific Research Applications
Lung Adenocarcinoma
Tilfrinib has been used in the study of lung adenocarcinoma. It was found that Tilfrinib can inhibit the expression of protein tyrosine kinase 6 (PTK6), which is involved in the development of gynecological tumors . The inhibition of PTK6 by Tilfrinib was found to suppress cell proliferation and migration, and induce cell apoptosis . This suggests that Tilfrinib could be a potential therapeutic agent for lung adenocarcinoma .
Head and Neck Squamous Cell Carcinoma
Tilfrinib has been granted Breakthrough Therapy Designation by the U.S. Food and Drug Administration (FDA) for the treatment of patients with recurrent or metastatic HRAS mutant head and neck squamous cell carcinoma (HNSCC) with variant allele frequency ≥ 20% after disease progression on platinum-based chemotherapy . This indicates the potential of Tilfrinib in treating this type of cancer .
Breast Cancer
Tilfrinib, along with another PTK6 inhibitor XMU-MP-2, has demonstrated potency and selectivity in breast cancer cells when used in combination with chemotherapy . This suggests that Tilfrinib could be a potential therapeutic agent for breast cancer .
Colorectal Cancer
Tilfrinib has also shown potential in the treatment of colorectal cancer. Similar to its application in breast cancer, Tilfrinib has demonstrated potency and selectivity in colorectal cancer cells when used in combination with chemotherapy .
Immune Checkpoint Inhibition
Tilfrinib has been found to up-regulate PD-L1 protein expression level, which is a key player in immune checkpoint inhibition . This suggests that Tilfrinib could potentially be used in combination with other immunotherapies for the treatment of various cancers .
Cell Cycle and TGF-β Signaling Pathway
Tilfrinib has been associated with the cell cycle and TGF-β signaling pathway . This suggests that Tilfrinib could potentially be used to target these pathways in the treatment of various cancers .
Mechanism of Action
Target of Action
Tilfrinib is a potent and selective inhibitor of the protein tyrosine kinase 6 (PTK6), also known as breast tumor kinase (Brk) . PTK6 is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
Tilfrinib interacts with its primary target, PTK6, by inhibiting its kinase activity . This inhibition is achieved through the binding of Tilfrinib to the ATP-binding pocket of PTK6, thereby preventing the phosphorylation of its substrates . The IC50 value of Tilfrinib for Brk/PTK6 is 3.15 nM, indicating its high potency .
Biochemical Pathways
The inhibition of PTK6 by Tilfrinib affects several biochemical pathways. PTK6 is known to phosphorylate multiple substrates, including signal transduction proteins, RNA binding proteins, and transcription factors, many of which are involved in key colorectal cancer pathways . For instance, Tilfrinib has been shown to decrease the expression of CXCL1, CXCL8, VEGFA, and MMP9, which are involved in cell proliferation, migration, and angiogenesis .
Result of Action
The molecular and cellular effects of Tilfrinib’s action primarily involve the inhibition of cell proliferation and migration. Tilfrinib has shown good anti-proliferative activity against various cancer cell lines . It has also been reported to induce cell apoptosis and suppress the expression of PD-L1, a key immune checkpoint molecule .
Safety and Hazards
properties
IUPAC Name |
3-(9H-pyrido[2,3-b]indol-4-ylamino)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c21-12-5-3-4-11(10-12)19-15-8-9-18-17-16(15)13-6-1-2-7-14(13)20-17/h1-10,21H,(H2,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPZOSHFGJWSLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CN=C3N2)NC4=CC(=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tilfrinib |
Q & A
Q1: What is the rationale for targeting PTK6 in colorectal cancer, and how does Tilfrinib exert its effect?
A1: While PTK6 is a known biomarker of poor prognosis in breast cancer, its role in colorectal cancer is an active area of research. Studies have shown that PTK6 is overexpressed in colorectal tumors compared to normal intestinal tissue, suggesting a potential role in tumor development. [] Although the exact mechanisms are still being investigated, PTK6 is known to phosphorylate various proteins involved in key colorectal cancer pathways, including the WNT signaling pathway. [] When localized to the cell membrane, PTK6 can activate WNT signaling, further contributing to cancer cell survival and proliferation. [] Additionally, PTK6 is upregulated in response to DNA damage, potentially promoting resistance to chemotherapy. []
Q2: Are there any preclinical studies that support the use of Tilfrinib in colorectal cancer?
A2: While the provided research papers focus on the potential of PTK6 inhibition in colorectal cancer, they primarily cite evidence from studies in breast cancer to illustrate the mechanism of action and efficacy of PTK6 inhibitors like Tilfrinib. [] Further research, including preclinical studies using colorectal cancer models, is necessary to directly evaluate the efficacy and safety of Tilfrinib in this context.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.